molecular formula C11H8ClNO3S B139846 5-Formylamino-naphthalene-1-sulfonyl chloride CAS No. 680618-20-6

5-Formylamino-naphthalene-1-sulfonyl chloride

Cat. No.: B139846
CAS No.: 680618-20-6
M. Wt: 269.7 g/mol
InChI Key: CINVSSZEEOERHL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formylamino-naphthalene-1-sulfonyl chloride typically involves the sulfonation of naphthalene derivatives followed by formylation and chlorination reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Formylamino-naphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include sulfonamides, sulfonates, and thiols.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

5-Formylamino-naphthalene-1-sulfonyl chloride is widely used in scientific research, particularly in the following fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Utilized in proteomics research for labeling and detecting proteins.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Formylamino-naphthalene-1-sulfonyl chloride involves its ability to form covalent bonds with nucleophilic sites on biological molecules. This interaction can lead to the modification of proteins and other biomolecules, affecting their function and activity. The molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Formylamino-naphthalene-1-sulfonyl chloride is unique due to its formylamino group, which provides additional reactivity and versatility in chemical reactions. This makes it particularly valuable in proteomics research and other applications where specific labeling and detection of biomolecules are required .

Properties

IUPAC Name

5-formamidonaphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3S/c12-17(15,16)11-6-2-3-8-9(11)4-1-5-10(8)13-7-14/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINVSSZEEOERHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374682
Record name 5-Formylamino-naphthalene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680618-20-6
Record name 5-(Formylamino)-1-naphthalenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=680618-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Formylamino-naphthalene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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